![molecular formula C22H24BrN3O3S B2521718 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]hexanamide CAS No. 422288-31-1](/img/no-structure.png)

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]hexanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

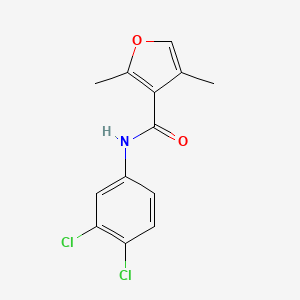

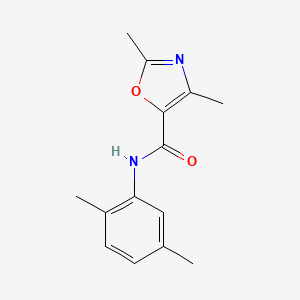

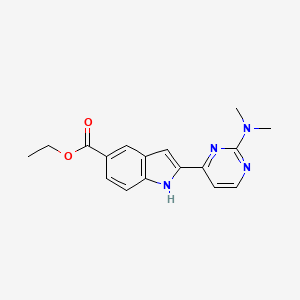

The compound , 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]hexanamide, is a derivative of quinazolinone, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring. The structure indicates the presence of a bromine atom, a thione (sulfanylidene group), and an amide functional group, which suggests potential for biological activity. The methoxyphenylmethyl group suggests increased lipophilicity which could influence the compound's interaction with biological membranes.

Synthesis Analysis

The synthesis of related quinazolinone derivatives is described in the literature. For instance, 6-bromo-2,3-disubstituted 4(3H)-quinazolinones are synthesized through the treatment of 4-quinazolinones with phosphorus pentasulfide to yield the corresponding 4-quinazolinethiones . Additionally, the reaction of 6-bromo-2-methyl-3,1-benzoxazin-4-one with hydroxylamine hydrochloride produces 6-bromo-3-hydroxy-2-methyl-4(3H)-quinazolinone, which can further react with alkyl halides, acyl chlorides, and sulfonyl chlorides to form ethers, esters, and sulfonates, respectively . These methods could potentially be adapted for the synthesis of the compound by incorporating the appropriate methoxyphenylmethyl and hexanamide groups at the relevant steps.

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is characterized by the presence of a 6-bromo-4(3H)-quinazolinone core. The substitution at the 2 and 3 positions of the quinazolinone ring can significantly alter the compound's properties. The presence of a sulfanylidene group (thione) and an amide linkage in the compound suggests that it may have unique electronic and steric characteristics that could influence its binding to biological targets.

Chemical Reactions Analysis

Quinazolinone derivatives are known to undergo various chemical reactions. The literature describes the formation of 2-styryl-4(3H)-quinazolinone derivatives through the condensation of aromatic aldehydes with 3-substituted-6-bromo-2-methyl-4(3H)-quinazolinones . This indicates that the quinazolinone core is reactive towards nucleophilic addition and can form various substituted products. The compound may also undergo similar reactions, which could be utilized to create a diverse array of derivatives for biological testing.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives are influenced by their substituents. The presence of a bromine atom suggests that the compound is likely to be heavier and more polar than its non-brominated counterparts. The sulfanylidene group could confer nucleophilic properties, while the amide linkage might contribute to the compound's hydrogen bonding capacity. The lipophilic methoxyphenylmethyl group could affect the solubility and membrane permeability of the compound. These properties are crucial in determining the compound's pharmacokinetic and pharmacodynamic profiles.

Antibacterial and Antifungal Activities

Quinazolinone derivatives have been studied for their antibacterial and antifungal activities. Novel derivatives, including thiazolidinyl sulfonamides of quinazolin-4(3H)ones, have been synthesized and screened for their antimicrobial activities, with some compounds exhibiting significant activity . The minimum inhibitory concentration (MIC) values were determined for these compounds, indicating their potential as antimicrobial agents. The compound , with its unique structural features, may also possess similar biological activities, which warrants further investigation.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Biological Activities

Quinazoline derivatives are pivotal in medicinal chemistry, exhibiting a spectrum of biological activities. These compounds form an integral part of more than 200 naturally occurring alkaloids and have been subject to extensive studies for their therapeutic potentials. Modifications to the quinazoline nucleus have led to the creation of novel bioactive moieties, aiming to address challenges such as antibiotic resistance and bioavailability (Tiwary et al., 2016).

Optoelectronic Applications

Recent research highlights the application of quinazoline derivatives in the field of optoelectronics. These compounds, when integrated into π-extended conjugated systems, have shown potential in the development of novel optoelectronic materials, including luminescent molecules for OLEDs, photoelectric conversion elements, and colorimetric pH sensors (Lipunova et al., 2018).

Environmental Applications

The environmental persistence and removal of compounds structurally related to quinazolines, like sulfamethoxazole, a compound with a sulfonamide group, from aqueous solutions have been explored. This indicates the relevance of studying such compounds for environmental safety and their potential biodegradability or removal technologies (Prasannamedha et al., 2020).

Eigenschaften

CAS-Nummer |

422288-31-1 |

|---|---|

Produktname |

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]hexanamide |

Molekularformel |

C22H24BrN3O3S |

Molekulargewicht |

490.42 |

IUPAC-Name |

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]hexanamide |

InChI |

InChI=1S/C22H24BrN3O3S/c1-29-17-9-6-15(7-10-17)14-24-20(27)5-3-2-4-12-26-21(28)18-13-16(23)8-11-19(18)25-22(26)30/h6-11,13H,2-5,12,14H2,1H3,(H,24,27)(H,25,30) |

InChI-Schlüssel |

VRBWQBPDDDGUMH-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]cyclobutanecarboxamide](/img/structure/B2521636.png)

![2-benzamido-N-(2-methylbenzo[d]thiazol-5-yl)oxazole-4-carboxamide](/img/structure/B2521640.png)

![1-benzyl-4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2521648.png)

![N-(thiophen-2-yl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2521654.png)

![N-(3-methylbutyl)-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2521655.png)

![N-(2,6-dimethylphenyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2521656.png)